5-Ethyl-6-methyl-2-thiouracil
Overview
Description
5-Ethyl-6-methyl-2-thiouracil is a modified nucleobase and a versatile reactant used in synthesis1. It is closely related to Methylthiouracil, an organosulfur compound used as an antithyroid preparation2.
Synthesis Analysis
The synthesis of 5-Ethyl-6-methyl-2-thiouracil involves the condensation of thiourea with ethyl 2-alkylacetoacetate under reflux for 12–18 hours in methanol in the presence of sodium methoxide3. The yield is 83%, forming colorless crystals3.
Molecular Structure Analysis
The molecular structure of 5-Ethyl-6-methyl-2-thiouracil is C5H6N2OS with a molecular weight of 142.18 g/mol4. The 1H NMR spectrum (CDCl3), δ, ppm: 1.11 t (3H, CH3CH2, 3JHH = 7.5 Hz), 1.33 d [6H, POCH(CH3)2, 3JHH = 6.2 Hz], 1.41 d [6H, POCH(CH3)2, 3JHH = 6.2 Hz], 2.37 s (3H, CH3CN), 2.52 q (2H, CH3CH2, 3JHH = 7.5 Hz), 5.03 d. sept (2H, POCH, 3JHH = 6.2, 3JHP = 12.6 Hz), 7.69 d (1H, CH=CP, 3JHP = 7.7 Hz)3.
Chemical Reactions Analysis
5-Ethyl-6-methyl-2-thiouracil can react with dialkyl chloroethynylphosphonates to afford a series of new dialkyl (6-alkyl-5-oxo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3-yl)phosphonates3. The introduction of a phosphonate group into the thiazolopyrimidine fragment can expand their biological activity potential3.
Physical And Chemical Properties Analysis
5-Ethyl-6-methyl-2-thiouracil is an off-white solid1. The yield is 83%, forming colorless crystals with a melting point of 117°C3.
Scientific Research Applications
Anti-HIV Activity 5-Ethyl-6-methyl-2-thiouracil has been explored for its potential in anti-HIV treatments. Notably, studies have synthesized derivatives of this compound, demonstrating moderate activity against HIV. These findings suggest its potential role in the development of new anti-HIV drugs (Therkelsen et al., 2007).
Chemical Synthesis and Analysis Techniques The compound is also important in chemical synthesis and analytical methods. For instance, it's used in the gas chromatographic determination of residues of thyreostatic drugs in bovine muscle tissue. This application underscores its utility in analytical chemistry for residue analysis (Yu et al., 1997).
Synthesis of Related Compounds Research has focused on the synthesis of 5-Ethyl-6-methyl-2-thiouracil and related compounds. These studies provide insights into efficient production methods, potentially enhancing the availability of these compounds for various scientific applications (Meng, 2011), (Guang-xiang, 2010).
Antimicrobial Activity Some studies have explored the antimicrobial properties of derivatives of 5-Ethyl-6-methyl-2-thiouracil. These investigations highlight the compound's potential in developing new antimicrobial agents, particularly against bacteria and fungi (Mohammad et al., 2017).
Metabolic Studies Research into the metabolism of thiopyrimidine derivatives, including 5-Ethyl-6-methyl-2-thiouracil, has provided valuable insights into their biotransformation in biological systems. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds (Spector & Shideman, 1959).
- Pospieszny et al., 2010)](https://consensus.app/papers/synthesis-spectroscopic-study-potentially-biologically-pospieszny/926ae4bc867a58abaae6ada2ed10f6e9/?utm_source=chatgpt).
Safety And Hazards
While specific safety and hazard information for 5-Ethyl-6-methyl-2-thiouracil is not available, it is recommended to avoid contact with skin and eyes, and to remove and wash contaminated clothing and gloves, including the inside, before re-use5.
Future Directions
The future directions of 5-Ethyl-6-methyl-2-thiouracil could involve further functionalization and exploration of its biological activity potential. The introduction of a phosphonate group into the thiazolopyrimidine fragment can expand their biological activity potential3.
properties
IUPAC Name |
5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJMJGRRXHYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192331 | |
Record name | 5-Ethyl-6-methyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-methyl-2-thiouracil | |
CAS RN |
39083-15-3 | |
Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-6-methyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.